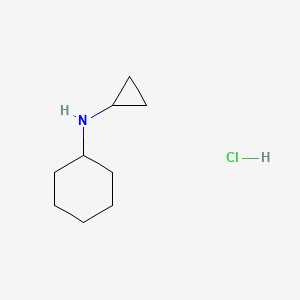

N-cyclopropylcyclohexanamine hydrochloride

Descripción general

Descripción

N-cyclopropylcyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

N-cyclopropylcyclohexanamine hydrochloride plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The interaction with MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction is crucial for understanding the compound’s potential therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the signaling pathways involved in neurotransmitter release and uptake, leading to changes in neuronal activity. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes related to neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing their signaling effects. Furthermore, the compound can modulate the expression of genes involved in neurotransmitter synthesis, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere and room temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged inhibition of monoamine oxidase activity leading to persistent changes in neurotransmitter levels and neuronal activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter signaling without causing significant adverse effects. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired pharmacological effects without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase, affecting the breakdown of neurotransmitters. The compound can also influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These effects are important for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its pharmacological effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .

Actividad Biológica

N-Cyclopropylcyclohexanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, primarily focusing on the cyclopropyl and cyclohexane moieties. The synthesis typically involves the alkylation of cyclohexanamine derivatives with cyclopropyl halides under basic conditions. The following table summarizes some synthetic routes:

| Synthesis Method | Reagents | Yield | Notes |

|---|---|---|---|

| Method 1 | Cyclohexanamine + Cyclopropyl bromide | 70-85% | Basic conditions with NaOH |

| Method 2 | Cyclohexanamine + Cyclopropyl iodide | 60-75% | Use of polar aprotic solvents |

| Method 3 | Cyclohexanamine + Cyclopropyl chloride | 50-65% | Requires longer reaction times |

Anticancer Properties

Recent studies have indicated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, a study reported its activity against U937 human myeloid leukemia cells, demonstrating IC50 values in the low micromolar range. This suggests a promising potential for further development as an anticancer agent.

- Case Study : In a comparative analysis, this compound was found to inhibit cell growth significantly more than standard chemotherapeutic agents in vitro. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Antimicrobial Activity

The compound also shows antimicrobial properties against several bacterial strains. Research has demonstrated effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Escherichia coli | 20 | 21 |

| Klebsiella pneumoniae | 25 | 27 |

This antimicrobial activity indicates its potential utility in treating infections caused by resistant bacterial strains.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the cyclopropyl or cyclohexane rings can enhance potency or selectivity:

- Substituent Effects : Introduction of electron-withdrawing groups on the aromatic ring linked to the amine has been shown to increase lipophilicity and thus improve cellular uptake.

- Conformational Rigidity : The rigid structure of cyclopropane contributes to enhanced binding affinity to biological targets, which is crucial for its anticancer and antimicrobial activities.

Análisis De Reacciones Químicas

Reactions of the Amine Group

1.1 Alkylation

The primary amine group in N-cyclopropylcyclohexanamine hydrochloride can undergo alkylation with alkyl halides or alkylating agents (e.g., methyl iodide, ethyl bromide) under basic conditions. This reaction substitutes the hydrogen atoms on the amine with alkyl groups, forming quaternary ammonium salts .

1.2 Acylation

Acylation with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) converts the amine into amides. This reaction is typically catalyzed by bases like pyridine or triethylamine .

| Reaction Type | Reagent | Product Example |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative |

| Acylation | CH₃COCl, Et₃N | N-Acetylamide derivative |

Reactivity of the Cyclopropyl Ring

2.1 Ring-Opening via Nucleophilic Attack

The cyclopropyl ring is highly strained, making it susceptible to ring-opening reactions. Analogous to N-cyclopropylglycine , the cyclopropyl group can undergo nucleophilic attack under acidic or basic conditions, leading to the formation of substituted cyclopropane derivatives or open-chain products.

2.2 Radical-Mediated Reactions

Radical initiators (e.g., triethylborane, NBSA) can induce homolytic cleavage of the cyclopropyl ring, generating nitrogen-centered radicals (NCRs). These radicals may participate in cyclization or addition reactions, as observed in similar systems . For example:

-

[3+2] Cyclization : Radical intermediates can react with alkenes to form five-membered heterocycles .

-

Hydroimidation : Reaction with alkenes under radical conditions produces iminated products .

Research Findings

4.1 Mechanistic Insights

QM/MM simulations on analogous cyclopropyl compounds reveal that ring-opening involves nucleophilic attack at the cyclopropyl C3 atom, followed by adduct formation with electron-deficient centers (e.g., flavin rings) .

4.2 Reactivity Trends

Propiedades

IUPAC Name |

N-cyclopropylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEJSAFRFRRXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.